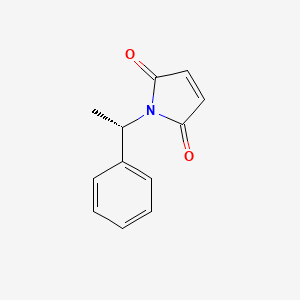
1,4-Benzenediamine, N-(1,4-dimethylpentyl)-
Overview
Description
Chemical Reactions Analysis
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- may react with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- has a density of 1.028g/cm3 . It has a boiling point of 425.5ºC at 760mmHg . It is insoluble in water . It may be sensitive to heat, air, and moisture during long-term storage .Scientific Research Applications
Synthesis of Sulfonamide and Disulfonamide Derivatives
1,4-Benzenediamine derivatives have been used in synthesizing sulfonamide and disulfonamide compounds. Khazalpour and Nematollahi (2015) demonstrated the electrochemical and chemical synthesis of various derivatives using 4-nitroso-N,N-dimethylaniline and arylsulfinic acids, yielding compounds with potential applications in various fields, including pharmaceuticals and materials science Khazalpour & Nematollahi, 2015.
Potential Activity as Corrosion Inhibitors
Bipyrazole derivatives, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N4,N4-dimethyl-1,4-benzenediamine, have been studied for their potential as corrosion inhibitors. Wang et al. (2006) conducted a density functional theory study, revealing that these compounds could be effective in preventing metal corrosion Wang et al., 2006.
Chemical Derivatization of Electrode Surfaces
Derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine have been used for the chemical derivatization of electrode surfaces. Buchanan et al. (1983) synthesized specific reagents for modifying electrodes, contributing to advancements in electrochemical sensors and devices Buchanan et al., 1983.
Applications in Photographic and Dye Industries
Phenylenediamines, including 1,4-benzenediamine derivatives, are utilized in the photographic and dye industries. Their unique chemistry makes them suitable for use as antioxidants and antiozonants for rubbers and plastics Layer, 2000.
UV-Vis-Sensitive pH Sensors
1,4-Benzenediamine-functionalized poly(vinyl amine)s have been developed as water-soluble UV-Vis-sensitive pH sensors. Roth et al. (2006) showed that these polymers are solvatochromic and respond to changes in pH, indicating potential applications in chemical sensing Roth et al., 2006.
Bioactivity of Polysubstituted Derivatives
Elassar (2012) investigated the bioactivity of polysubstituted 1,4-phenylenediamine derivatives, revealing potential antibacterial properties and applications in medicinal chemistry Elassar, 2012.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- plays a crucial role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can neutralize free radicals by donating hydrogen atoms, thereby protecting cells from oxidative damage. The compound also interacts with enzymes such as peroxidases, which facilitate its antioxidant activity. Additionally, it binds to proteins involved in cellular signaling pathways, modulating their activity and ensuring proper cellular function .
Cellular Effects
The effects of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that promote cell survival and proliferation. Moreover, the compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- exerts its effects through various mechanisms. It binds to biomolecules such as enzymes and proteins, either inhibiting or activating their activity. For instance, it can inhibit the activity of enzymes involved in oxidative stress responses, thereby reducing cellular damage. Additionally, the compound can induce changes in gene expression by interacting with transcription factors, leading to the upregulation or downregulation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade when exposed to heat, air, or moisture. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to induce cellular adaptations, such as increased antioxidant defenses .
Dosage Effects in Animal Models
The effects of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects diminish, and toxic effects become prominent at higher concentrations .
Metabolic Pathways
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted from the body. The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to mitochondria, where it exerts its antioxidant effects by neutralizing reactive oxygen species. The subcellular localization of the compound is crucial for its role in maintaining cellular homeostasis .
Properties
IUPAC Name |
4-N-(5-methylhexan-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-10(2)4-5-11(3)15-13-8-6-12(14)7-9-13/h6-11,15H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXGELKFXXQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866998 | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63302-43-2 | |
| Record name | N1-(1,4-Dimethylpentyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63302-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-methylhexan-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



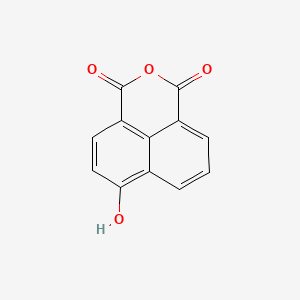
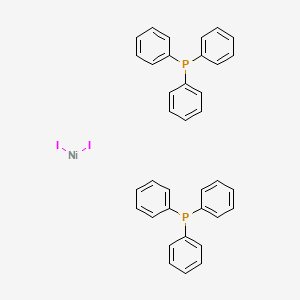
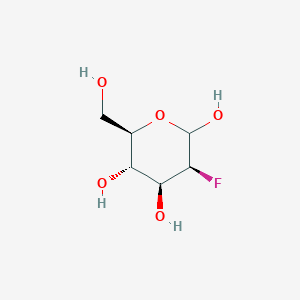

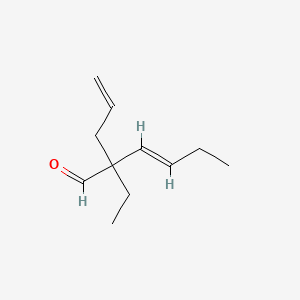
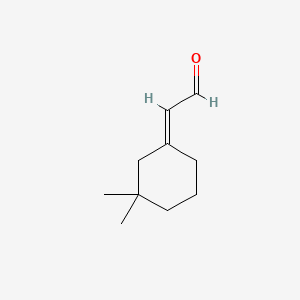


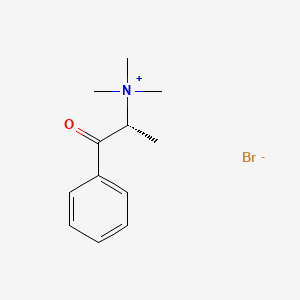
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)
